molecular formula C14H14N2O2S B11747296 1-Cyclopropyl-2-mercapto-4-(4-methoxybenzylidene)-1H-imidazol-5(4H)-one

1-Cyclopropyl-2-mercapto-4-(4-methoxybenzylidene)-1H-imidazol-5(4H)-one

Cat. No.: B11747296
M. Wt: 274.34 g/mol
InChI Key: YRUNPDYPMGSPKP-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-mercapto-4-(4-methoxybenzylidene)-1H-imidazol-5(4H)-one is a structurally complex imidazolone derivative characterized by a 1H-imidazol-5(4H)-one core modified with a cyclopropyl group at position 1, a mercapto (-SH) group at position 2, and a 4-methoxybenzylidene substituent at position 4. This compound combines features of electron-rich aromatic systems (via the methoxy group), steric hindrance (cyclopropyl), and redox-active sulfur, making it a candidate for diverse applications, including antimicrobial adjuvants, anticonvulsants, or photophysical materials .

Properties

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

IUPAC Name

3-cyclopropyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C14H14N2O2S/c1-18-11-6-2-9(3-7-11)8-12-13(17)16(10-4-5-10)14(19)15-12/h2-3,6-8,10H,4-5H2,1H3,(H,15,19)

InChI Key

YRUNPDYPMGSPKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-2-mercapto-4-(4-methoxybenzylidene)-1H-imidazol-5(4H)-one typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step may involve cyclopropanation reactions using reagents like diazomethane.

    Addition of the mercapto group: Thiolation reactions using thiolating agents such as thiourea or thiols.

    Benzylidene substitution: This can be done through a condensation reaction with 4-methoxybenzaldehyde.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Chemical Reactivity

The compound’s reactivity stems from its functional groups and conjugated system:

Nucleophilic Addition

  • Mercapto Group Reactivity : The -SH group acts as a nucleophile, attacking electrophilic centers (e.g., carbonyl carbons) in other molecules. This property enables participation in substitution or addition reactions.

  • Imidazole Ring Reactivity : The imidazole ring can undergo electrophilic substitution, metal coordination, or protonation/deprotonation depending on pH.

Cycloaddition Reactions

  • [2 + 2] Photocycloaddition : Similar to related thiazolones, the exocyclic C=C bond in the methoxybenzylidene moiety may undergo [2 + 2] cycloaddition under UV irradiation, forming cyclobutane derivatives. This reaction is stereoselective, favoring ε-isomers (head-to-tail coupling) .

  • Ring-Opening Reactions : Exposure to bases (e.g., NaOMe/MeOH) can induce ring-opening of the imidazolone core, yielding thioamidate or ester intermediates. Subsequent intramolecular cyclization may form dihydrothiazoles or thiazoles .

Acid-Base Behavior

  • Prototropic Tautomerism : The imidazolone ring exhibits tautomerism between amino/imino forms, influencing reactivity in different pH environments .

Drug Development

  • Enzyme Inhibition : The cyclopropyl group and mercapto functionality may enhance binding affinity to enzymes, as seen in related imidazole derivatives. Molecular docking and inhibition assays are commonly used to assess interactions.

  • Antimicrobial Activity : Analogous compounds (e.g., thiazolones) have shown activity against Gram-positive and Gram-negative bacteria, suggesting potential for this compound in antimicrobial research .

Structural Optimization

  • Lead Compound Potential : The unique combination of cyclopropyl, mercapto, and methoxybenzylidene groups positions this compound as a scaffold for optimizing pharmacokinetic or pharmacodynamic properties.

Structural Comparisons

Compound Key Features Unique Attributes
1-Cyclopropyl-2-mercapto-... Cyclopropyl, mercapto, methoxybenzylidene, imidazolone ringCombines three reactive moieties in one structure
2-Mercaptoimidazole Mercapto group, imidazole ringLacks cyclopropyl and methoxybenzylidene substituents
4-Methoxybenzaldehyde Aromatic aldehyde with methoxy groupNon-heterocyclic; lacks sulfur and cyclopropyl groups
1-Methylimidazole Simple imidazole derivativeNo cyclopropyl, mercapto, or methoxybenzylidene groups

Scientific Research Applications

Chemical Characteristics

The molecular formula of 1-Cyclopropyl-2-mercapto-4-(4-methoxybenzylidene)-1H-imidazol-5(4H)-one is C14H14N2O2SC_{14}H_{14}N_{2}O_{2}S with a molar mass of 274.34 g/mol. The compound features a cyclopropyl group, a mercapto group, and a methoxybenzylidene moiety attached to an imidazole ring, which contributes to its reactivity and interactions with biological targets .

Biological Activities

Research indicates that compounds containing imidazole and mercapto groups exhibit significant biological activities, including:

  • Antimicrobial Activity : Preliminary studies have shown that this compound has potential antimicrobial properties. Its structural components allow it to interact with various microbial targets, making it a candidate for developing new antimicrobial agents .
  • Anticancer Properties : The compound's ability to inhibit certain enzymes involved in cancer metabolism has been explored. Molecular docking studies suggest that it may bind effectively to proteins associated with cancer progression, indicating its potential use in cancer therapy .

Interaction Studies

Interaction studies for this compound typically focus on its binding affinity to various biological targets. Techniques such as molecular docking and enzyme inhibition assays are employed to elucidate these interactions. Preliminary findings suggest that this compound may interact favorably with certain enzymes involved in metabolic pathways, indicating its potential as a lead compound for drug development .

Case Studies

Several studies have investigated the biological activities of similar compounds, providing insights into the potential applications of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related compounds against pathogenic microorganisms, demonstrating that structural modifications can significantly enhance efficacy .
  • Molecular Docking Studies : Research utilizing molecular docking has shown promising binding affinities for compounds similar to this compound with target proteins involved in bacterial resistance mechanisms .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-mercapto-4-(4-methoxybenzylidene)-1H-imidazol-5(4H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural Comparisons

The imidazolone core is conserved across related compounds, but substituent variations critically influence properties:

Compound Name Substituents (Positions 1, 2, 4) Key Structural Features Reference
Target Compound 1-Cyclopropyl, 2-SH, 4-(4-methoxybenzylidene) Unique combination of steric bulk (cyclopropyl), redox-active SH, and electron-donating methoxy -
(Z)-3a () 1-H, 2-(methylthio), 4-(benzo[b]thiophen-3-yl) Methylthio (SMe) enhances lipophilicity; benzo[b]thiophene increases π-conjugation
5a () 1-H, 2-(piperidin-1-yl), 4-(benzo[b]thiophen-3-yl) Piperidine introduces basicity; potential for coordination chemistry
Anticonvulsant analogs () 1-Ph, 2-aryl, 4-arylidene Aryl groups at positions 2 and 4 enhance anticonvulsant activity
GFP chromophore derivatives () 1-Me, 2-vinyl, 4-(diethylamino-benzylidene) Electron-donating diethylamino group red-shifts absorption/emission

Key Observations :

  • The mercapto (-SH) group distinguishes it from sulfur-containing analogs (e.g., methylthio in 3a), which may alter redox behavior or metal coordination .
  • The 4-methoxybenzylidene substituent provides electron donation comparable to diethylamino groups in GFP chromophores but with reduced steric demand .
Physicochemical and Electronic Properties
  • Melting Points : Methylthio derivatives (e.g., 3a, m.p. 276–278°C) exhibit higher thermal stability than morpholine/piperidine analogs (e.g., 5f, m.p. 154–156°C), likely due to stronger intermolecular sulfur interactions. The target’s mercapto group may reduce melting points due to increased polarity .
  • Electronic Spectra : GFP chromophores () with electron-donating substituents show red-shifted absorption. The target’s 4-methoxybenzylidene may similarly enhance π→π* transitions, though fluorescence quantum yields depend on substituent rigidity .
Coordination Chemistry

Copper complexes in (e.g., 5k, 6a–e) demonstrate imidazolones’ ability to bind metals via sulfur/nitrogen donors. The target’s mercapto group could form stable Cu-S bonds, contrasting with methylthio or morpholine-based ligands .

Biological Activity

1-Cyclopropyl-2-mercapto-4-(4-methoxybenzylidene)-1H-imidazol-5(4H)-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N2O2SC_{14}H_{14}N_{2}O_{2}S, with a molecular weight of approximately 274.34 g/mol . The compound features an imidazole ring, a mercapto group, and a methoxybenzylidene moiety, which may contribute to its biological properties.

Antimicrobial Properties

Research indicates that derivatives of imidazole compounds often exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit bacterial growth effectively. The presence of the mercapto group in the structure may enhance this activity by facilitating interactions with microbial cell components .

Anticancer Activity

Several studies have explored the anticancer potential of imidazole derivatives. The compound's structure suggests possible interactions with cellular targets involved in cancer progression. For example, imidazole derivatives have been linked to the inhibition of key enzymes involved in tumor growth and proliferation .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as lipoxygenase, which is crucial in inflammatory responses and cancer progression.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced viability .

Case Studies

  • Antimicrobial Activity : A study evaluating various imidazole derivatives found that compounds with similar structural features exhibited MIC values as low as 1.61 µg/mL against specific bacterial strains . While direct data on the specific compound is limited, these findings suggest potential efficacy.
  • Cytotoxicity Testing : In vitro studies on related compounds demonstrated significant cytotoxic effects on cancer cell lines, indicating that modifications in the imidazole structure can lead to enhanced biological activity .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectsReference
AntimicrobialMIC values as low as 1.61 µg/mL
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits lipoxygenase

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1H-imidazol-5(4H)-one derivatives, and how can the cyclopropyl and 4-methoxybenzylidene substituents be introduced?

The Erlenmeyer oxazolone condensation is a foundational method for synthesizing imidazolone derivatives. Aryl aldehydes are condensed with benzoylglycine in the presence of sodium acetate and acetic anhydride to form 4-arylidene oxazolones, which are subsequently reacted with amines or cyclopropylamine to introduce substituents at the 1-position . Microwave-assisted synthesis can enhance reaction efficiency and yield for arylidene derivatives, as demonstrated for structurally analogous compounds .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of the compound?

  • 1H/13C NMR : Aromatic protons (δ 6.7–8.1 ppm) and imidazolone carbonyl carbons (δ ~164–170 ppm) are critical for confirming the benzylidene and lactam moieties .
  • IR : Stretching frequencies at ~1610–1655 cm⁻¹ confirm C=O (imidazolone) and C=N (benzylidene) bonds .
  • Elemental analysis : Matches between calculated and observed C/H/N/S percentages validate purity .

Q. What in vivo models are suitable for evaluating anticonvulsant activity, and what dose ranges are effective?

The pentylenetetrazole (PTZ)-induced seizure test in rodents is widely used. Active derivatives (e.g., furyl-substituted analogues) show protection at 147.8 mmol/kg, with neurotoxicity assessed via the Chimney test . Dose optimization requires balancing lipophilicity (logP) and electron-donating substituents to enhance blood-brain barrier penetration .

Q. Which purification techniques are optimal for isolating imidazolone derivatives?

Recrystallization from dioxane or ethanol is standard for arylidene-substituted imidazolones . Column chromatography (silica gel, ethyl acetate/hexane) resolves polar byproducts, particularly for selenide or metal-coordinated derivatives .

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELX/WinGX resolve structural ambiguities in imidazolone derivatives?

Single-crystal X-ray diffraction confirms the Z-configuration of the benzylidene group and intramolecular hydrogen bonds (e.g., C–H···O/N). SHELXL refines anisotropic displacement parameters, while WinGX visualizes π–π stacking and hydrogen-bonding networks critical for stability . ORTEP diagrams illustrate thermal ellipsoids and molecular packing .

Q. What computational approaches (e.g., DFT, Fukui analysis) predict reactivity and electronic properties?

Density Functional Theory (DFT) calculates HOMO-LUMO gaps and charge distribution, explaining substituent effects on anticonvulsant activity. Fukui function analysis identifies nucleophilic/electrophilic sites, guiding derivatization for enhanced bioactivity .

Q. How do structural modifications (e.g., cyclopropyl, methoxy) influence pharmacological activity?

  • Cyclopropyl : Enhances metabolic stability by reducing cytochrome P450 oxidation .
  • 4-Methoxybenzylidene : Electron-donating groups improve anticonvulsant efficacy, while chloro substituents reduce activity due to increased lipophilicity and steric hindrance .
  • Mercapto group : Potential for metal coordination (e.g., Cu/Se complexes) modifies bioavailability .

Q. What advanced spectroscopic methods validate metal coordination complexes of this compound?

  • HRMS/MALDI-TOF : Confirm stoichiometry (e.g., [L+Cu]+ peaks at m/z 814–886) .
  • FTIR : Selenium or copper coordination shifts C=O/C=N stretches by 10–20 cm⁻¹ .
  • EPR : Detects paramagnetic Cu(II) centers in selenide-bridged dimers .

Q. How can pharmacokinetic parameters (e.g., logP, plasma protein binding) be optimized for CNS targeting?

  • logP : Ideal range 2–3 (measured via shake-flask/HPLC) balances blood-brain barrier penetration and solubility .
  • Pro-drug strategies : Esterification of the mercapto group improves oral bioavailability .

Q. How should researchers address contradictions in structure-activity data (e.g., variable activity in chloro vs. methoxy derivatives)?

  • Statistical modeling : Multivariate analysis (e.g., PCA) correlates substituent electronic parameters (Hammett σ) with bioactivity .
  • Crystallography : Resolves conformational differences (e.g., Z/E isomerism) impacting receptor binding .
  • In silico docking : Identifies steric clashes with target proteins (e.g., GABA receptors) .

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